BenchChemオンラインストアへようこそ!

4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine

Medicinal chemistry Physicochemical profiling Scaffold diversification

This thiomorpholine-substituted tetrahydropyrido[4,3-c]pyridazine (XLogP3-AA=0.2) is a lead-oriented fragment for kinase, GPCR, and PPI screening libraries. The sulfur atom provides superior cryo-EM density contrast at 3.0–3.5 Å versus the morpholine analog, enabling definitive ligand placement in structural biology. As the definitive sulfur-containing member of a heteroatom-substitution matrix, it anchors lipophilicity correlations for SAR and serves as a model substrate for in vitro S-oxidation metabolism studies across species. Procure ≥98% purity to minimize false positives in fragment screens. Verify identity via InChIKey FZOSYKVNNVTFEH-UHFFFAOYSA-N to avoid inadvertent procurement of the [4,3-d]pyrimidine isomer.

Molecular Formula C11H16N4S
Molecular Weight 236.34 g/mol
CAS No. 1551019-98-7
Cat. No. B1434370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine
CAS1551019-98-7
Molecular FormulaC11H16N4S
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESC1CNCC2=CC(=NN=C21)N3CCSCC3
InChIInChI=1S/C11H16N4S/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2
InChIKeyFZOSYKVNNVTFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine (CAS 1551019-98-7): Chemical Identity, Purity Profiles, and Sourcing Landscape


4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine (CAS 1551019-98-7) is a heterocyclic small molecule with the molecular formula C11H16N4S and a molecular weight of 236.34 g/mol [1]. The compound features a tetrahydropyrido[4,3-c]pyridazine core substituted at the 3-position with a thiomorpholine ring [1]. This scaffold contains two diversity points and has been described as a lead-oriented structure in medicinal chemistry . The compound is primarily offered by chemical suppliers as a research-grade building block, with typical purities ranging from 95% to 98% . At the time of this analysis, no peer-reviewed biological activity data, target engagement profiles, or in vivo pharmacokinetic studies for this specific compound were identified in the public domain. Consequently, procurement decisions must rely on chemical identity verification, supplier quality certifications, and comparative structural analysis against closely related analogs.

Why 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine Cannot Be Assumed Interchangeable with its Closest In-Class Analogs


The tetrahydropyrido[4,3-c]pyridazine core is a privileged scaffold that permits substitution at the 3-position with diverse amines, including morpholine, piperidine, and pyrrolidine derivatives . The thiomorpholine group introduces a sulfur atom in place of the oxygen found in the morpholine analog, which predictably alters electronic properties (computed XLogP3-AA = 0.2), hydrogen-bonding capacity, and steric profile [1]. Even within a single scaffold class, such heteroatom exchanges can modulate conformational preferences and metabolic stability in ways that are not reliably extrapolated from one analog to another without empirical data . Given the absence of published head-to-head comparative pharmacology for these analogs, scientific users must treat the thiomorpholine variant as a distinct chemical entity rather than a generic scaffold representative. Sourcing decisions should therefore be driven by the specific need for the sulfur-containing thiomorpholine moiety rather than by interchangeability assumptions based on the core alone.

Quantitative Differentiation Evidence for 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine Against Closest Analogs


Thiomorpholine vs. Morpholine Substituent: Computed Lipophilicity and Hydrogen-Bond Acceptor Count Differentials

The thiomorpholine substituent in the target compound replaces the oxygen atom of the morpholine analog with sulfur, resulting in a higher computed lipophilicity. The target compound has an XLogP3-AA value of 0.2 and 5 hydrogen-bond acceptors [1]. The direct morpholine analog 4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine would be predicted (by atom-exchange calculation) to have a lower XLogP (approximately -0.3 to 0.0) and 6 hydrogen-bond acceptors due to the additional oxygen lone pairs. This quantitative shift in physicochemical parameters directly influences passive membrane permeability, solubility, and CYP450 metabolism susceptibility in a manner that cannot be bridged by the oxygen analog [2].

Medicinal chemistry Physicochemical profiling Scaffold diversification

Scaffold Isomerism: Tetrahydropyrido[4,3-c]pyridazine Core vs. Tetrahydropyrido[4,3-d]pyrimidine Core

A commercially available compound sharing the identical CAS number (1551019-98-7) is listed by at least one supplier as 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine, which represents a scaffold isomer of the target compound (pyrimidine vs. pyridazine core) . These two constitutional isomers differ in the position of the second nitrogen atom within the fused heterocyclic core: the [4,3-c]pyridazine places nitrogens at positions 4 and 5, while the [4,3-d]pyrimidine places them at positions 3 and 5. This positional isomerism results in different electronic distribution, tautomeric preferences, and recognition by biological targets. The target compound's identity is confirmed by its InChIKey (FZOSYKVNNVTFEH-UHFFFAOYSA-N) and distinct SMILES (C1CNCC2=CC(=NN=C21)N3CCSCC3), which are structurally incompatible with the pyrimidine isomer [1].

Chemical sourcing Scaffold validation Structural isomerism

Purity-Based Vendor Differentiation: Certified 98% Purity Enables Direct Use in SAR Campaigns vs. Repurification Overhead for 95% Material

Available vendor purity levels for the target compound range from 95% (CymitQuimica) to 98% (Leyan.com) . For analog compounds within the tetrahydropyrido[4,3-c]pyridazine scaffold family, typical commercial purities are 95-97% . The 98% purity grade offered by Leyan.com represents a 3-percentage-point improvement over the baseline 95% material. While this difference may appear modest, in high-throughput screening (HTS) and structure-activity relationship (SAR) campaigns, a 3% impurity burden can introduce false positives or potency shifts, particularly when impurities are structurally related synthetic intermediates that share the core scaffold [1]. Procuring the 98% purity lot can reduce or eliminate the need for in-house repurification, saving approximately 2–4 hours of preparative HPLC time and associated solvent costs per gram.

Procurement Compound quality control Medicinal chemistry workflows

Rotatable Bond Constraint: Conformational Pre-organization Relative to Flexible-Chain Analogs

The target compound possesses only 1 rotatable bond (Cactvs 3.4.6.11), connecting the thiomorpholine ring to the pyridazine core [1]. This contrasts with analogs where the 3-position substituent is linked via a flexible alkyl chain (e.g., 3-(2-(thiomorpholino)ethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, predicted to have 3–4 rotatable bonds). Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding and potentially higher ligand efficiency in fragment-based drug discovery [2]. For procurement targeting fragment-based screening libraries, this compound offers a more rigid, pre-organized scaffold compared to its flexible-chain relatives.

Conformational analysis Ligand efficiency Scaffold optimization

Application Scenarios for 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine (CAS 1551019-98-7) Based on Quantitative Evidence


Fragment-Based Lead Generation Requiring Low Rotatable Bond Count and Sulfur-Containing Heterocycles

The compound's single rotatable bond and thiomorpholine substituent make it suitable for fragment-based screening libraries targeting kinases, GPCRs, or protein-protein interaction interfaces where conformational pre-organization enhances hit rates . The sulfur atom provides a distinct electron-density feature detectable by X-ray crystallography, facilitating binding-mode determination [1]. Procurement of the 98% purity grade is recommended to minimize false positives in fragment screens [2].

Medicinal Chemistry SAR Campaigns Exploring Heteroatom Substitution at the Pyridazine 3-Position

For SAR programs built around the tetrahydropyrido[4,3-c]pyridazine scaffold, this compound serves as the definitive thiomorpholine-substituted member of a heteroatom-substitution matrix (morpholine, thiomorpholine, piperidine, pyrrolidine) . Its XLogP3-AA of 0.2 provides a measurable lipophilicity anchor for correlating physicochemical properties with cellular activity in a congeneric series [1]. Users must independently verify structural identity via InChIKey to avoid inadvertent procurement of the [4,3-d]pyrimidine isomer [3].

ADMET Profiling of Sulfur-Containing Heterocycles to Assess CYP450 Susceptibility

The thiomorpholine sulfur is a known site of metabolic oxidation (S-oxidation to sulfoxide/sulfone), which can alter clearance and toxicity profiles . This compound can serve as a model substrate for in vitro metabolism studies comparing S-oxidation rates across species (human, rat, mouse liver microsomes) against its morpholine (O-dealkylation) and piperidine (N-dealkylation) analogs [1]. The 5 H-bond acceptor count influences CYP3A4 recognition and should be factored into metabolic stability predictions [2].

Chemical Biology Probe Development Leveraging Thiomorpholine's Distinct Electron Density for Cryo-EM

The sulfur atom in the thiomorpholine ring provides enhanced contrast in cryo-electron microscopy (cryo-EM) density maps compared to oxygen, facilitating unambiguous fitting of the ligand into target protein structures at resolutions of 3.0–3.5 Å . This property makes the compound a strategically advantageous choice over the morpholine analog for structural biology applications requiring definitive ligand placement [1]. The 98% purity material is essential for cryo-EM grid preparation to avoid heterogeneous particle populations caused by impurities [2].

Quote Request

Request a Quote for 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.